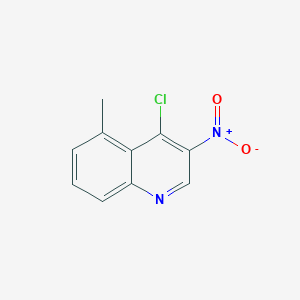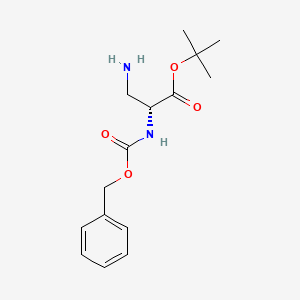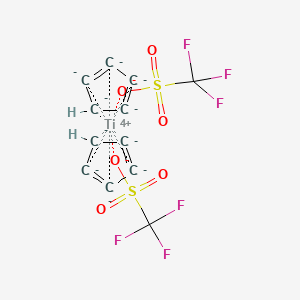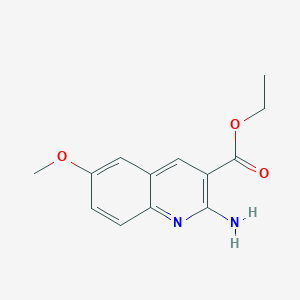
(3S)-2-methylthiolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-2-Methylthiolan-3-ol is an organic compound characterized by a thiol group attached to a thiolane ring. This compound is known for its distinctive sulfurous odor, which makes it a significant component in flavor and fragrance industries. It is naturally found in certain foods and beverages, contributing to their unique aromas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-2-methylthiolan-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methyl-1,3-propanedithiol with a suitable base, such as sodium hydroxide, to induce cyclization and form the thiolane ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: (3S)-2-Methylthiolan-3-ol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Dithiothreitol or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Regenerated thiol.
Substitution: Alkyl or acyl derivatives of the thiolane ring.
Aplicaciones Científicas De Investigación
(3S)-2-Methylthiolan-3-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying thiol chemistry.
Biology: Investigated for its role in biological systems, particularly in enzymatic reactions involving thiol groups.
Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Widely used in the flavor and fragrance industry to impart sulfurous notes to food and beverages.
Mecanismo De Acción
The mechanism of action of (3S)-2-methylthiolan-3-ol involves its interaction with various molecular targets:
Thiol-Disulfide Exchange: The thiol group can participate in thiol-disulfide exchange reactions, influencing redox balance in biological systems.
Enzyme Inhibition: It can inhibit certain enzymes by binding to active site cysteine residues, affecting their catalytic activity.
Antioxidant Activity: The thiol group can scavenge reactive oxygen species, providing antioxidant protection.
Comparación Con Compuestos Similares
(3R)-2-Methylthiolan-3-ol: The enantiomer of (3S)-2-methylthiolan-3-ol, differing in its spatial configuration.
2-Methylthiolane: Lacks the hydroxyl group, resulting in different chemical properties.
3-Methylthiolane-2-thiol: Similar structure but with a different substitution pattern.
Uniqueness: this compound is unique due to its specific stereochemistry, which influences its odor profile and reactivity. Its thiol group makes it highly reactive in redox and substitution reactions, distinguishing it from other thiolane derivatives.
Propiedades
Fórmula molecular |
C5H10OS |
|---|---|
Peso molecular |
118.20 g/mol |
Nombre IUPAC |
(3S)-2-methylthiolan-3-ol |
InChI |
InChI=1S/C5H10OS/c1-4-5(6)2-3-7-4/h4-6H,2-3H2,1H3/t4?,5-/m0/s1 |
Clave InChI |
HAUQWGSXLBQNPN-AKGZTFGVSA-N |
SMILES isomérico |
CC1[C@H](CCS1)O |
SMILES canónico |
CC1C(CCS1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-[3,5-bis(4-carboxyphenyl)phenyl]phenyl]benzoic acid](/img/structure/B13654004.png)
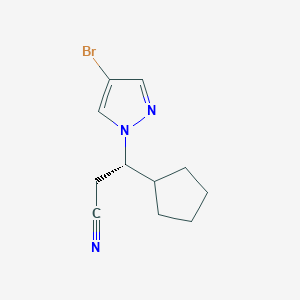
![2,5-Dibromobenzo[d]oxazole](/img/structure/B13654016.png)

